molecular formula C12H14Cl2N2 B2559244 5,6-Diaminoacenaphthene dihydrochloride CAS No. 2287340-97-8

5,6-Diaminoacenaphthene dihydrochloride

Cat. No.: B2559244
CAS No.: 2287340-97-8
M. Wt: 257.16
InChI Key: GFLIHPSBPCKDTI-UHFFFAOYSA-N
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Description

5,6-Diaminoacenaphthene dihydrochloride is a chemical compound with significant applications in various fields of scientific research. It is derived from acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes two amino groups attached to the acenaphthene core, making it a valuable building block in organic synthesis.

Mechanism of Action

    Target of Action

    The primary targets of a compound like 5,6-Diaminoacenaphthene dihydrochloride are typically cellular receptors or enzymes that the compound can bind to, thereby initiating a biological response . .

    Mode of Action

    The mode of action of a compound refers to how it interacts with its targets to exert its effects . Without specific information on the targets of this compound, it’s challenging to describe its exact mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminoacenaphthene dihydrochloride typically involves multiple steps starting from acenaphthene. The process includes nitration, bromination, elimination, and selective reduction. Initially, acenaphthene is nitrated to introduce nitro groups, followed by bromination to add bromine atoms. The elimination step removes the bromine atoms, and finally, selective reduction is performed to convert the nitro groups to amino groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Key reagents used in the industrial synthesis include nitric acid, sulfuric acid, bromine, and sodium dithionite .

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminoacenaphthene dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include various substituted acenaphthene derivatives, which can be used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5,6-Diaminoacenaphthene dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5,6-Diaminoacenaphthene dihydrochloride is unique due to its specific substitution pattern on the acenaphthene core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .

Properties

IUPAC Name

1,2-dihydroacenaphthylene-5,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8;;/h3-6H,1-2,13-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLIHPSBPCKDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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